molecular formula C30H29BrN2O6S2 B2914650 METHYL 2-(N-{[5-BROMO-2-(4-METHYLBENZENESULFONAMIDO)PHENYL](PHENYL)METHYL}4-METHYLBENZENESULFONAMIDO)ACETATE CAS No. 317376-22-0

METHYL 2-(N-{[5-BROMO-2-(4-METHYLBENZENESULFONAMIDO)PHENYL](PHENYL)METHYL}4-METHYLBENZENESULFONAMIDO)ACETATE

Cat. No.: B2914650
CAS No.: 317376-22-0
M. Wt: 657.59
InChI Key: SWNWVVBNCSGNBX-UHFFFAOYSA-N
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Description

Methyl 2-(N-{5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate is a complex organic compound It features a brominated aromatic ring, sulfonamide groups, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-{5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate typically involves multiple steps:

    Sulfonamidation: The sulfonamide groups are introduced through a reaction with sulfonyl chlorides in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-{5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(N-{5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonamide groups with biological targets.

Mechanism of Action

The mechanism by which methyl 2-(N-{5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with amino acid residues, while the aromatic rings can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(N-{5-chloro-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate
  • Methyl 2-(N-{5-fluoro-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate

Uniqueness

Methyl 2-(N-{5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs.

Properties

IUPAC Name

methyl 2-[[[5-bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]-(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29BrN2O6S2/c1-21-9-14-25(15-10-21)40(35,36)32-28-18-13-24(31)19-27(28)30(23-7-5-4-6-8-23)33(20-29(34)39-3)41(37,38)26-16-11-22(2)12-17-26/h4-19,30,32H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNWVVBNCSGNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)N(CC(=O)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29BrN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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